REACTION_CXSMILES
|
C([O:8][CH2:9][CH:10]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[NH:11]1)C1C=CC=CC=1>C(OC(C)=O)(C)C.[Pd]>[OH:8][CH2:9][CH:10]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[NH:11]1
|
Name
|
Dioxide
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1NS(CC1)(=O)=O
|
Name
|
IMS
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(=O)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(=O)C
|
Type
|
CUSTOM
|
Details
|
the suspension stirred under a hydrogen atmosphere of 70 psi for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After a further 4 days the reaction was
|
Duration
|
4 d
|
Type
|
FILTRATION
|
Details
|
The palladium catalyst was filtered under nitrogen on a bed of celite, which
|
Type
|
WASH
|
Details
|
was subsequently washed with IMS (250 mL) and iPrOAc (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an oil (26.26 g)
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash column chromatography (silica gel, DCM/methanol (9:1))
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCC1NS(CC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.65 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |